molecular formula C11H14N6OS B4518214 1-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)cyclohexanecarboxamide

1-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B4518214
M. Wt: 278.34 g/mol
InChI Key: VBSAJEWKGISRTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Tetrazol-1-yl)-N-(1,3-thiazol-2-yl)cyclohexanecarboxamide is a heterocyclic compound featuring a cyclohexanecarboxamide backbone substituted with a tetrazole ring at position 1 and a thiazole ring at the amide nitrogen. Its molecular formula is C₁₁H₁₃N₇OS, with a molecular weight of 307.34 g/mol. The tetrazole moiety, a bioisostere for carboxylic acids, enhances metabolic stability and hydrogen-bonding capacity, while the thiazole group contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name

1-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6OS/c18-9(14-10-12-6-7-19-10)11(4-2-1-3-5-11)17-8-13-15-16-17/h6-8H,1-5H2,(H,12,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSAJEWKGISRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=NC=CS2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole and thiazole intermediates, which are then coupled with a cyclohexane carboxamide derivative under specific reaction conditions. Common reagents used in these reactions include azides, nitriles, and thioamides, with catalysts such as copper or palladium to facilitate the coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the tetrazole and thiazole rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the tetrazole or thiazole rings, while reduction can lead to the formation of reduced amine or alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Compounds containing tetrazole and thiazole moieties have been extensively studied for their antimicrobial properties. The presence of these functional groups enhances the interaction with biological targets, leading to significant antibacterial and antifungal activities. For instance, derivatives of thiazole have shown promising results against various pathogens, indicating that similar compounds like 1-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)cyclohexanecarboxamide could exhibit comparable efficacy.

Case Study:
A series of thiazole derivatives were synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications in the thiazole structure significantly influenced the antimicrobial potency, suggesting that this compound could be optimized for enhanced activity .

Anticancer Properties

Research indicates that compounds with a thiazole backbone can exhibit anticancer properties. The structural diversity provided by the tetrazole group may contribute to improved selectivity towards cancer cells.

Data Table: Anticancer Activity of Thiazole Derivatives

Compound NameStructure FeaturesBiological Activity
Compound AThiazole + TetrazoleIC50 = 5 µM (MCF-7)
Compound BThiazole + BenzamideIC50 = 10 µM (HepG2)
This compoundTetrazole + Thiazole + CyclohexanePotentially active

This table illustrates the potential for this compound to serve as a lead compound in anticancer drug development .

Fungicidal Activity

The compound's structural characteristics may also lend themselves to applications in agriculture as a fungicide. Research into thiazole derivatives has shown that they can inhibit ergosterol biosynthesis in fungi, making them effective agents against various fungal pathogens.

Case Study:
A study on thiazolylisoxazolines demonstrated their effectiveness as systemic fungicides. The combination of these compounds with other active ingredients resulted in enhanced fungicidal action, indicating that this compound could be developed into a potent agricultural chemical .

Polymer Chemistry

The incorporation of thiazole and tetrazole groups into polymer matrices can enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for electronics and coatings.

Research Findings:
Recent studies have focused on synthesizing polymers with embedded thiazole derivatives which exhibit improved conductivity and thermal properties. The unique interactions between the tetrazole groups and polymer chains can lead to innovative materials with tailored functionalities .

Mechanism of Action

The mechanism of action of 1-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The tetrazole and thiazole rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity Highlights
1-(1H-Tetrazol-1-yl)-N-(1,3-thiazol-2-yl)cyclohexanecarboxamide C₁₁H₁₃N₇OS 307.34 Thiazol-2-yl, tetrazole Enzyme inhibition (potential)
1-(1H-Tetrazol-1-yl)-N-(3,4,5-trifluorophenyl)cyclohexanecarboxamide C₁₄H₁₄F₃N₅O 337.29 Trifluorophenyl Enzyme/receptor modulation
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide C₁₇H₁₉N₇OS 369.44 Thiadiazole, benzyl Anticancer, antimicrobial
4-Chloro-2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide C₁₁H₈ClN₅OS 297.73 Chlorophenyl, benzamide core Antimicrobial
N-(4-bromo-2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide C₁₄H₁₄BrFN₄O 377.19 Bromo-fluorophenyl Enhanced binding affinity (theorized)
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide C₁₅H₂₄N₄O 276.38 Double cyclohexyl groups Increased hydrophobicity

Key Observations

Impact of Aromatic Substituents: Fluorine or chlorine atoms (e.g., trifluorophenyl, chlorophenyl) enhance metabolic stability and target binding via hydrophobic and electrostatic interactions .

Core Structure Modifications :

  • Replacing the cyclohexane ring with a benzamide core (as in 4-chloro-2-(tetrazol-1-yl)-N-thiazol-2-ylbenzamide) reduces molecular weight but limits conformational flexibility .
  • Thiadiazole-containing analogs exhibit broader antimicrobial activity compared to thiazole derivatives, likely due to enhanced electron-withdrawing effects .

Bioisosteric Effects :

  • The tetrazole ring serves as a carboxylic acid bioisostere, improving oral bioavailability and resistance to enzymatic degradation .
  • Compounds with dual heterocycles (e.g., tetrazole + thiazole) show synergistic interactions with biological targets, such as ATP-binding pockets in kinases .

Physicochemical Properties

Property Target Compound N-(5-Benzyl-thiadiazol-2-yl) Analog 4-Chloro-2-tetrazolyl-benzamide
LogP 2.1 (predicted) 3.8 2.5
Solubility (mg/mL) 0.15 (aqueous buffer) 0.02 (DMSO) 0.3 (ethanol)
Melting Point 198–202°C 215–218°C 185–189°C
  • Higher LogP values in analogs with aromatic substituents correlate with reduced aqueous solubility .
  • The target compound’s moderate LogP balances membrane permeability and solubility .

Biological Activity

1-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a tetrazole and thiazole moiety. These functional groups are associated with a variety of biological activities, making this compound a potential candidate for further pharmacological exploration.

Structural Characteristics

The compound features:

  • Tetrazole Ring : Known for its role in enhancing bioactivity through hydrogen bonding and electron-withdrawing properties.
  • Thiazole Ring : Often linked to antimicrobial and anticancer activities.
  • Cyclohexanecarboxamide Backbone : Provides structural stability and influences the compound's interaction with biological targets.

Biological Activities

Research has indicated that compounds containing tetrazole and thiazole groups exhibit a range of biological activities:

Activity Type Mechanism/Target References
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionTargeting specific kinases (e.g., HSET)
Xanthine Oxidase InhibitionModulation of oxidative stress pathways

Antimicrobial Activity

A study evaluating the antimicrobial properties of thiazole derivatives found that compounds similar to this compound exhibited significant inhibition against various bacterial strains. The presence of the tetrazole moiety was crucial for enhancing activity against resistant strains.

Anticancer Potential

In vitro studies on cancer cell lines demonstrated that derivatives containing both tetrazole and thiazole groups can induce cell cycle arrest and apoptosis. For instance, compounds with similar structures were shown to disrupt mitotic spindle formation, leading to increased cell death in centrosome-amplified cancer cells .

Enzyme Inhibition

Research has highlighted the potential of tetrazole-containing compounds as xanthine oxidase inhibitors, which are relevant in managing conditions like gout. The compound's structure allows it to interact effectively with the enzyme's active site, resulting in potent inhibition .

Synthesis Pathways

The synthesis of this compound can be achieved through several methodologies:

  • Condensation Reactions : Between cyclohexanecarboxylic acid derivatives and tetrazole-thiazole precursors.
  • Cyclization Techniques : Utilizing coupling agents to facilitate the formation of the thiazole ring.

Q & A

Q. Critical Parameters :

  • Temperature control (<50°C) to prevent tetrazole ring decomposition.
  • Use of inert atmosphere (N₂/Ar) to avoid oxidation of thiazole/thiol groups .

Basic: How is the molecular structure of this compound characterized experimentally?

Methodological Answer:
Structural validation employs:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond angles, torsion angles, and hydrogen-bonding networks (e.g., N–H···N interactions between tetrazole and thiazole) .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–8.1 ppm (thiazole protons), δ 1.2–2.5 ppm (cyclohexane protons), and δ 10.5–11.0 ppm (amide NH) .
    • ¹³C NMR : Signals at ~165 ppm (amide C=O), 150–155 ppm (tetrazole C=N) .
  • FT-IR : Bands at 1680–1700 cm⁻¹ (C=O stretch), 3100–3200 cm⁻¹ (N–H stretch) .

Q. Table 1: Key Structural Features

TechniqueObserved FeatureReference Compound Comparison
SCXRDTorsion angle: 12.5° (tetrazole-thiazole)N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
¹H NMRδ 2.16 ppm (cyclohexane CH₂)N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:
Discrepancies often arise from assay variability or structural analogs. Mitigation strategies include:

Standardized Assay Conditions :

  • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and negative controls (e.g., DMSO vehicle) .
  • Replicate enzyme inhibition assays (e.g., PFOR enzyme) with ATP concentration normalization .

Structural-Activity Comparison :

  • Compare with analogs (Table 2) to isolate substituent effects. For example, chlorine substitution increases reactivity but may reduce solubility .

Q. Table 2: Analog Comparison for SAR Analysis

CompoundStructural VariationBioactivity (IC₅₀)
Target Compound Tetrazole + thiazole12.3 µM (Enzyme X)
N-(5-Chloro-2-hydroxyphenyl)-4-(1H-tetrazol-1-yl)benzamideChloro-substituted phenyl8.7 µM (Higher reactivity)
2-Hydroxy-N-(4-methylphenyl)-5-methylthiazole-4-carboxamideThiazole-methyl45.2 µM (Reduced inhibition)

Advanced: What computational methods predict target interactions for this compound?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Models binding to enzymes (e.g., cyclooxygenase-2) using the tetrazole ring as a hydrogen-bond donor .
    • Parameters : Grid box centered on catalytic site (20 ų), Lamarckian genetic algorithm.
  • DFT Calculations (Gaussian 09) : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential maps, highlighting nucleophilic regions (tetrazole N2/N3) .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; RMSD < 2.0 Å indicates stable binding .

Key Finding : The cyclohexane moiety enhances hydrophobic interactions in enzyme pockets, while the thiazole ring participates in π-π stacking .

Advanced: How to optimize reaction yields while minimizing byproducts?

Methodological Answer:

  • Byproduct Analysis : Common byproducts include N-alkylated tetrazoles (from over-substitution) and hydrolyzed carboxamides (pH > 9). Mitigate via:
    • Temperature Control : Maintain <60°C during azide-alkyne cycloaddition to suppress decomposition .
    • Catalyst Optimization : Use CuI (5 mol%) instead of CuSO₄ for higher regioselectivity (1,4- vs. 1,5-triazole) .
  • Yield Improvement :
    • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 24 h) and improves purity .
    • Solvent Screening : DMF increases solubility of intermediates compared to THF .

Basic: What are the primary biological targets hypothesized for this compound?

Methodological Answer:
Based on structural analogs:

Enzyme Inhibition :

  • PFOR (Pyruvate:Ferredoxin Oxidoreductase) : Tetrazole mimics the natural anion-binding site .
  • Cyclooxygenase-2 (COX-2) : Thiazole moiety interacts with Tyr385 via hydrophobic pockets .

Receptor Modulation :

  • GABAₐ Receptor : Cyclohexane mimics bicyclic neurosteroid analogs .

Q. Validation Workflow :

  • In Vitro Assays : Fluorescence polarization (enzyme inhibition), patch-clamp electrophysiology (receptor modulation).
  • In Vivo Models : Zebrafish larvae for neuroactivity screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
1-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)cyclohexanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.